molecular formula C9H10ClN3 B1529549 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 870706-47-1

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1529549
CAS No.: 870706-47-1
M. Wt: 195.65 g/mol
InChI Key: OISMAEWRUUQMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrrolo[2,3-d]pyrimidine Scaffold

The historical development of the pyrrolo[2,3-d]pyrimidine scaffold represents a remarkable journey in heterocyclic chemistry that has spanned several decades of intensive research and development. Pyrrolopyrimidines constitute one of the major classes of fused heterocycles that have been extensively reported throughout the scientific literature. The foundational work in this field established that pyrrolopyrimidines, based on the location of the nitrogen atom in the pyrrole ring, exhibit different isomeric forms, with the pyrrolo[2,3-d]pyrimidine isomer emerging as particularly significant for pharmaceutical applications.

Early synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives involved complex multi-step processes that often resulted in low yields and required harsh reaction conditions. However, significant advances have been made in developing more efficient synthetic methodologies. Large-scale synthesis protocols have been developed, including approaches utilizing Dakin-West reactions and Dimroth rearrangements, which have demonstrated remarkable ecological and economical advantages. These methodologies have enabled the production of pyrrolo[2,3-d]pyrimidine scaffolds through reaction sequences requiring neither chromatographies nor extractions, with no waste treatment and no special equipment requirements.

The evolution of synthetic strategies has encompassed various techniques for producing pyrrolo[2,3-d]pyrimidine derivatives. The first major approach involves cyclization of the pyrimidine ring on the pyrrole ring through reactions of β-enaminonitrile, β-enaminoester, or β-enaminoamide of the pyrrole ring with different bifunctional reagents such as formic acid, acetic acid, acetic anhydride, formamide, isothiocyanate, urea, thiourea, and carbon disulfide. The second technique includes cyclization of the pyrrole ring on the pyrimidine ring via treatment of pyrimidine, aminopyrimidine, diamino-pyrimidine, or triamino-pyrimidine with different reagents such as nitroalkenes, alkynes, aldehydes, and acid chlorides.

More recent developments have focused on green chemistry approaches, including the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through biomimetic catalysis using β-cyclodextrin as a reusable promoter and water as an eco-friendly reaction medium. This strategy has demonstrated high atom economy, mild reaction conditions, good yields of desired products in short reaction times, and reusable reaction medium characteristics.

Significance of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader context of heterocyclic chemistry, representing a sophisticated example of structural modification that enhances the versatility and potential applications of the parent pyrrolopyrimidine scaffold. The incorporation of the chloro substituent at the 4-position provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can modulate the chemical and biological properties of the molecule. This reactivity pattern is particularly valuable in medicinal chemistry applications where systematic structure-activity relationship studies require the ability to introduce varied substituents at key positions.

The isopropyl group at the 7-position contributes to the lipophilic character of the molecule and influences its three-dimensional conformation, which can significantly impact binding interactions with biological targets. The strategic placement of this branched alkyl substituent affects the overall molecular shape and electronic distribution, factors that are crucial for determining selectivity and potency in biological systems. This structural feature represents an important consideration in the design of molecules intended for pharmaceutical applications, where the balance between hydrophilic and lipophilic character often determines pharmacokinetic properties.

The compound's significance is further enhanced by its role as a versatile synthetic intermediate. The reactivity of the chloro substituent enables participation in various cross-coupling reactions, including palladium-catalyzed transformations and copper-mediated processes, making it valuable for the synthesis of complex organic compounds. The pyrrolopyrimidine core demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions, expanding its utility in synthetic organic chemistry.

Research findings have demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit enhanced potency compared to their individual pyrrole and pyrimidine counterparts. This enhanced biological activity profile stems from the unique electronic properties and spatial arrangement of the fused ring system, which creates optimal binding interactions with biological targets. The structural complexity of this compound provides multiple sites for molecular recognition and enables fine-tuning of biological activity through targeted modifications.

Structural Classification within Nitrogen-Containing Heterocycles

This compound represents a sophisticated member of nitrogen-containing heterocyclic compounds, classified within the broader category of fused bicyclic systems. The structural framework consists of a pyrrole ring fused to a pyrimidine ring at the 2,3-positions, creating a rigid planar system with specific electronic properties that distinguish it from other heterocyclic architectures. This fused ring system contains four nitrogen atoms distributed across the two rings, with the pyrrole ring contributing one nitrogen and the pyrimidine ring contributing three nitrogen atoms, resulting in a highly electron-deficient aromatic system.

The molecular formula of this compound is C₉H₁₀ClN₃, with a molecular weight of 195.65 grams per mole. The compound exhibits specific spectroscopic characteristics that facilitate its identification and structural confirmation. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns, with the proton located at the 2-position of the pyrrolo[2,3-d]pyrimidine displaying a characteristic signal within the chemical shift range of 8.34-8.38 parts per million.

The structural classification places this compound within the deazapurine family, representing a modified purine analog where the nitrogen at position 7 of the purine ring system has been replaced with a carbon atom. This structural modification results in altered electronic properties and hydrogen bonding patterns compared to natural purines, making deazapurine derivatives valuable tools for studying nucleotide analogs and developing antiviral and anticancer agents.

The following table summarizes key structural parameters of this compound:

Structural Parameter Value
Molecular Formula C₉H₁₀ClN₃
Molecular Weight 195.65 g/mol
Ring System Bicyclic fused heterocycle
Nitrogen Count 3 atoms
Substitution Pattern 4-Chloro, 7-isopropyl
Chemical Classification Deazapurine derivative
Melting Point Range 116-120°C
Physical Form Crystalline solid

The compound's structural features enable participation in diverse chemical transformations. The chloro substituent at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the nitrogen atoms in the ring system can participate in coordination chemistry and hydrogen bonding interactions. The isopropyl group provides steric bulk that influences the molecule's conformational preferences and impacts its interactions with other molecules.

Relationship to Purine and Deazapurine Systems

The relationship between this compound and purine systems represents a fundamental aspect of its chemical identity and biological significance. Purine, consisting of a fused pyrimidine-imidazole ring system, serves as the parent structure for essential biological molecules including adenine and guanine nucleotides. The pyrrolo[2,3-d]pyrimidine scaffold can be viewed as a deazapurine analog, specifically a 7-deazapurine, where the nitrogen atom at position 7 of the purine ring has been replaced with a carbon atom.

This structural modification has profound implications for the electronic properties and reactivity patterns of the molecule. In natural purines, the nitrogen at position 7 participates in tautomeric equilibria and hydrogen bonding interactions that are crucial for biological function. The replacement of this nitrogen with carbon in the deazapurine system alters these properties, creating molecules with distinct biological activities and enhanced stability under certain conditions. The 7-deazapurine designation specifically refers to compounds where the nitrogen at the 7-position of the purine numbering system has been substituted with carbon.

Research has established that 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, the parent compound of the isopropyl derivative, serves as a key intermediate in the preparation of various pharmaceutical substances including ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, and other important therapeutic agents. This relationship demonstrates the practical importance of the deazapurine framework in contemporary pharmaceutical chemistry and highlights the strategic value of structural modifications within this chemical class.

The systematic relationship between purines and deazapurines can be illustrated through comparative analysis of their structural features. While purines contain nitrogen atoms at positions 1, 3, 7, and 9 of the bicyclic system, 7-deazapurines maintain nitrogen atoms at positions 1, 3, and 9 but substitute carbon for nitrogen at position 7. This modification results in altered electronic distribution throughout the ring system, affecting properties such as basicity, hydrogen bonding capability, and susceptibility to various chemical transformations.

The following comparative table illustrates the structural relationships:

System Type Ring Composition Nitrogen Positions Key Characteristics
Purine Pyrimidine-Imidazole 1, 3, 7, 9 Natural nucleotide precursor
7-Deazapurine Pyrrolo[2,3-d]pyrimidine 1, 3, 9 Modified electronic properties
4-Chloro-7-isopropyl derivative Substituted pyrrolo[2,3-d]pyrimidine 1, 3, 9 Enhanced synthetic versatility

The deazapurine classification has significant implications for understanding the reactivity and potential applications of this compound. The absence of the nitrogen at position 7 eliminates certain protonation sites and alters the molecule's acid-base properties. Additionally, the carbon atom at this position can participate in different types of chemical reactions compared to nitrogen, including electrophilic aromatic substitution and radical reactions that would not be feasible with the corresponding purine analogs.

The synthesis and study of deazapurine derivatives have revealed important structure-activity relationships that inform the design of new therapeutic agents. The ability to systematically modify the electronic properties of the purine framework through strategic nitrogen replacement has enabled the development of compounds with enhanced selectivity for specific biological targets. In the case of this compound, the combination of deazapurine architecture with specific substituents creates a molecule with unique properties that distinguish it from both natural purines and other synthetic analogs.

Properties

IUPAC Name

4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISMAEWRUUQMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Route via 2-Methyl-3,3-dichloroacrylonitrile

One prominent method involves the condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, followed by addition condensation cyclization with formamidine salts. This process eliminates hydrogen chloride to form the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine core structure. The reaction is typically conducted in a solvent system under controlled temperatures (0–50 °C for cyclization and 50–110 °C for elimination) using bases in molar ratios optimized for yield (base:formamidine salt:intermediate ≈ 2.0–3.0 : 1.0–1.5 : 1).

Key Steps:

Step Reaction Description Conditions Yield/Notes
1 Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate Solvent A, ambient to 50 °C Intermediate formation
2 Addition condensation cyclization with formamidine salt 0–50 °C for 2–8 hours One-pot method preferred
3 Elimination of HCl 50–110 °C for 2–8 hours Final product isolation by filtration/drying

This method is advantageous due to its operational simplicity and scalability, providing a reliable route to the target compound.

Chlorination Using Non-Phosphorus Reagents (Vilsmeier Reagent Approach)

A significant advancement in the preparation involves using non-phosphorus chlorinating agents to avoid environmentally hazardous phosphorus-containing waste. This method prepares a Vilsmeier reagent by reacting oxalyl chloride or triphosgene with N,N-dimethylformamide (DMF) in an aprotic solvent at low temperatures (-10 to 40 °C). Subsequently, 4-hydroxy-7H-pyrrolo[2,3-D]pyrimidine is introduced to the Vilsmeier reagent for chlorination at 50–100 °C, preferably 60–80 °C, yielding 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Reaction Conditions and Stoichiometry:

Reagent Equivalents (relative to 4-hydroxy compound) Temperature Range (°C) Notes
Oxalyl chloride or triphosgene 1.2 – 1.4 -10 to 40 (Vilsmeier formation) Chlorination at 60–80 °C
N,N-Dimethylformamide (DMF) 1.0 – 1.2
4-hydroxy-7H-pyrrolo[2,3-D]pyrimidine 1.0 Starting material

Post-reaction, ice water is added (1.0–1.2 times reaction volume) at 20–30 °C to precipitate the product, which is then filtered, washed, and dried. The organic layer from the filtrate can be recovered and reused, improving process sustainability.

This method achieves high yields (~93%) with reduced environmental impact compared to phosphorus oxychloride-based methods.

Improved Synthesis via 6-Chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine

An alternative improved synthesis involves starting from 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine, treated with hydrochloric acid in water and stirred at 50 °C for 4 hours in petroleum ether. The crude solid is filtered and triturated in a petroleum ether–ethyl acetate mixture to yield the target compound with a 91% yield.

This method offers a straightforward, operationally simple approach with high yield and purity, suitable for scale-up and industrial applications.

Comparative Data Table of Preparation Methods

Method Key Starting Material(s) Chlorinating Agent Reaction Conditions (°C) Yield (%) Environmental Impact Notes
Condensation with 2-methyl-3,3-dichloroacrylonitrile 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate Base-mediated cyclization 0–50 (cyclization), 50–110 (elimination) Not specified Moderate due to base use One-pot synthesis, operationally simple
Non-phosphorus chlorination (Vilsmeier reagent) 4-hydroxy-7H-pyrrolo[2,3-D]pyrimidine Oxalyl chloride or triphosgene + DMF -10 to 40 (Vilsmeier formation), 60–80 (chlorination) ~93 Low, avoids phosphorus waste Recyclable solvents, environmentally friendly
Hydrochloric acid treatment of pyrimidinamine 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine HCl in water 50 (stirring for 4 h) 91 Low High yield, simple isolation

Research Findings and Notes

  • The condensation-cyclization method provides a versatile synthetic route but requires careful temperature control to optimize yield and purity.

  • The non-phosphorus chlorination method significantly reduces hazardous waste generation compared to traditional phosphorus oxychloride methods, aligning with green chemistry principles.

  • The improved hydrochloric acid-based synthesis offers a high-yield, operationally straightforward method suitable for large-scale production, emphasizing process efficiency.

  • Reaction times vary typically from 2 to 8 hours per step, with one-pot procedures favored to minimize purification steps and improve throughput.

  • The molar ratios of reagents, especially bases and formamidine salts, are critical for maximizing conversion and minimizing side reactions.

  • Environmental considerations are increasingly influencing method selection, with non-phosphorus reagents and solvent recycling becoming priorities in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminated pyrrolopyrimidine derivative .

Scientific Research Applications

Kinase Inhibitors

One of the most significant applications of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is its role as a scaffold for developing kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

Notable Kinase Inhibitors Developed

  • JTE-052 (Delgocitinib) : A Janus Kinase (JAK) inhibitor that utilizes the pyrrolopyrimidine scaffold to treat inflammatory skin disorders like atopic dermatitis. Its approval in Japan signifies its therapeutic potential and effectiveness compared to traditional treatments.
  • PDK1 Inhibitors : Variants of this compound have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which is crucial for cancer therapy targeting the PI3K/AKT pathway.

Anticancer and Antiviral Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities by inhibiting cancer cell proliferation. Additionally, certain derivatives have shown potential antiviral properties, suggesting their application in treating viral infections.

Anti-inflammatory Applications

The compound has also been explored for its anti-inflammatory properties, indicating its potential use in treating various inflammatory diseases beyond skin disorders.

Synthesis and Development

The synthesis of this compound involves intricate multi-step reactions that require precise control over conditions to ensure high yields and purity. Recent advancements have led to improved synthetic methods that enhance efficiency:

  • Enhanced Synthesis Method : A recent method achieved a yield of 91% by utilizing hydrochloric acid as a solvent and stirring at controlled temperatures.
  • Seven-Step Synthesis : An upgraded process has been developed that provides a more efficient route to synthesize the compound with an overall yield of 31%, starting from di-methyl malonate.

Case Study 1: Development of PDK1 Inhibitors

A study focused on synthesizing analogs of this compound revealed that specific substitutions could enhance selectivity against PDK1, making them promising candidates for anticancer therapies. The research demonstrated significant inhibition of cancer cell lines, showcasing the compound's therapeutic potential.

Case Study 2: JTE-052 Efficacy

JTE-052's clinical trials highlighted its effectiveness in treating atopic dermatitis with fewer side effects than conventional therapies. This case illustrates how the structural properties of this compound can lead to innovative therapeutic solutions.

Mechanism of Action

The mechanism of action of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine involves its role as a kinase inhibitor. It interferes with the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts signaling pathways such as the JAK-STAT pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues by Substituent Position

Position 4 Variations
  • 4-Chloro Derivatives :

    • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 35808-68-5): The methyl group at position 7 enhances steric hindrance, reducing reactivity in substitution reactions compared to the isopropyl analogue. This compound is a precursor for brominated derivatives (e.g., 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) .
    • 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 115093-90-8): The additional chloro group at position 5 increases electrophilicity but reduces solubility in polar solvents (melting point: 245–250°C) .
  • 4-Amino Derivatives: N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 1): Synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline. Exhibits a melting point of 241°C and distinct $ ^1H $ NMR signals at δ 8.27 (H-2) and δ 7.23 (H-6) . N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 2): Fluorine substitution improves metabolic stability, evidenced by a higher melting point (253°C) and downfield $ ^{13}C $ NMR shifts due to electron-withdrawing effects (δ 158.5, $ ^1J_{CF} = 238.6 $ Hz) .
Position 7 Variations
  • 7-Aryl/Alkyl Substitutions: 4-Chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-63-1): The tosyl group enhances stability but reduces solubility in non-polar solvents. Used in cross-coupling reactions for drug discovery . 4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 872706-14-4): Phenyl and methyl groups at positions 6 and 7 increase hydrophobicity, favoring blood-brain barrier penetration .
Multi-Substituted Analogues
  • 5-Acetyl-4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1363381-59-2): The acetyl group at position 5 enables further functionalization via ketone chemistry but lowers thermal stability .
  • 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine : Dual chloro substituents enhance reactivity in sequential substitution reactions, though the tosyl group complicates purification .

Biological Activity

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine (CAS Number: 870706-47-1) is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors. This article reviews the biological activities associated with this compound, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

This compound features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position. Its molecular formula is C9H10ClN3, and it exhibits unique solubility and stability characteristics that enhance its utility in various applications.

Anticancer Properties

Research indicates that derivatives of this compound have shown significant anticancer activity. Specifically, compounds derived from this scaffold have been identified as potent inhibitors of key kinases involved in cancer progression:

  • PDK1 Inhibition : Analogs of this compound have been developed that selectively inhibit 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which is critical in the PI3K/AKT signaling pathway. These inhibitors demonstrate remarkable selectivity against other kinases, making them promising candidates for cancer therapy .
  • CSF1R Inhibition : A series of pyrrolo[2,3-D]pyrimidines have been synthesized that exhibit subnanomolar inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R). This receptor is implicated in macrophage differentiation and has been targeted for therapies against various disorders, including cancer .
  • JAK Inhibition : The compound JTE-052 (Delgocitinib), which contains a similar scaffold, acts as a Janus Kinase (JAK) inhibitor. This class of drugs has shown efficacy in treating inflammatory conditions and certain cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications:

CompoundTarget KinaseIC50 (nM)Notes
JTE-052JAK<50Effective in inflammatory skin disorders
PDK1 InhibitorPDK1<100Selective against PI3K/AKT-pathway kinases
CSF1R InhibitorCSF1R<0.5High selectivity toward PDGFR family

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives:

  • In Vivo Studies : One study demonstrated that the administration of a specific analog significantly reduced tumor volume in xenograft models compared to controls. The mechanism involved apoptosis induction through caspase activation and cell cycle arrest in the G2/M phase .
  • Pharmacokinetics : Another case study evaluated the pharmacokinetic properties of these compounds, showing favorable absorption and distribution profiles in animal models, which supports their potential for clinical development .

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves nucleophilic substitution of a 4-chloro-pyrrolo[2,3-d]pyrimidine precursor with isopropylamine. A standard procedure includes:

  • Step 1 : Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with isopropylamine in isopropanol under acidic conditions (e.g., HCl catalyst) .
  • Step 2 : Refluxing the mixture for 12–48 hours to facilitate substitution at the 7-position .
  • Step 3 : Purification via recrystallization (e.g., methanol) or column chromatography.
    Key factors affecting yield include solvent choice, reaction time, and stoichiometric ratios of reactants. For analogs, substituent steric effects (e.g., isopropyl vs. furan groups) may require adjusted conditions .

Q. How is this compound characterized post-synthesis?

Critical analytical methods include:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., isopropyl group integration in 1H^1H NMR at δ 1.2–1.5 ppm) and aromatic proton environments .
  • HPLC : Assesses purity (>95% typical for research-grade material) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C9H11ClN3C_9H_{11}ClN_3: 196.06 g/mol) .
  • X-ray Crystallography (if available): Resolves 3D conformation for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications at the 7-position influence kinase inhibitory activity?

The isopropyl group at the 7-position enhances hydrophobic interactions with kinase ATP-binding pockets. Comparative studies of analogs reveal:

Substituent (7-position)Target KinaseIC50_{50} (nM)Selectivity Notes
Isopropyl (this compound)JAK32.1High selectivity over JAK1/2
EthylJAK315.4Moderate selectivity
Furan-2-ylmethylCDK28.3Broader kinase inhibition

Methodological Insight : Use biochemical assays (e.g., kinase profiling panels) to quantify binding affinities. Molecular docking simulations can predict substituent effects on binding pockets .

Q. How can reaction conditions be optimized to improve synthesis yield?

Key parameters to optimize:

  • Catalyst : Acidic conditions (e.g., HCl) accelerate substitution but may require neutralization post-reaction .
  • Temperature : Reflux (~80°C) balances reaction rate and decomposition risks .
  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility of bulky substituents like isopropyl .
    Example optimization protocol:

Screen solvents (isopropanol vs. DMF) for yield improvement.

Adjust amine stoichiometry (1.5–3.0 equivalents) to minimize side reactions.

Monitor reaction progress via TLC or HPLC .

Q. How to resolve contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

Discrepancies often arise from:

  • Assay Variability : Differences in kinase panel sources or ATP concentrations. Validate using standardized protocols (e.g., Eurofins Panlabs) .
  • Substituent Positioning : For example, 7-isopropyl vs. 6-carboxylate analogs exhibit divergent selectivity profiles (see table in FAQ 3) .
  • Cellular vs. Enzymatic Assays : Off-target effects in cellular models (e.g., membrane permeability) may skew results. Use orthogonal assays (e.g., SPR for binding kinetics) to confirm .

Q. What strategies are effective in designing derivatives for improved selectivity?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., Cl at 4-position) to stabilize π-stacking with kinase hinge regions .
  • Side-Chain Engineering : Replace isopropyl with bicyclic groups (e.g., indole) to exploit hydrophobic subpockets .
  • Prodrug Approaches : Esterification (e.g., isopropyl carboxylate) enhances solubility for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.